molecular formula C11H11N3O2 B6341755 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 1148027-16-0

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B6341755
CAS No.: 1148027-16-0
M. Wt: 217.22 g/mol
InChI Key: UFAODLPGUNAADK-UHFFFAOYSA-N
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Description

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the class of oxazoles. This compound is characterized by the presence of an amino group at the 5-position, a 2-methylphenyl group at the 3-position, and a carboxamide group at the 4-position of the oxazole ring. Oxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylphenylhydrazine with ethyl oxalyl chloride followed by cyclization with hydroxylamine hydrochloride can yield the desired oxazole compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: Studied for its potential use in the development of functional materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenyl-1,2-oxazole-4-carboxamide: Similar structure but lacks the 2-methyl group on the phenyl ring.

    5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide: Similar structure with a methyl group at the 4-position of the phenyl ring.

    5-Amino-3-(2-chlorophenyl)-1,2-oxazole-4-carboxamide: Similar structure with a chlorine atom at the 2-position of the phenyl ring.

Uniqueness

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic potential compared to similar compounds.

Properties

IUPAC Name

5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAODLPGUNAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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